O-((tetrahydro-2H-pyran-4-yl)methyl)hydroxylamine
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Overview
Description
O-((tetrahydro-2H-pyran-4-yl)methyl)hydroxylamine is a chemical compound with the molecular formula C6H13NO2. It is known for its unique structure, which includes a tetrahydro-2H-pyran ring attached to a hydroxylamine group via a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-((tetrahydro-2H-pyran-4-yl)methyl)hydroxylamine typically involves the reaction of tetrahydro-2H-pyran-4-carbaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk chemicals and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
O-((tetrahydro-2H-pyran-4-yl)methyl)hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: It can be reduced to primary amines under specific conditions.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions include oximes, nitroso compounds, and primary amines, depending on the reaction conditions and reagents used .
Scientific Research Applications
O-((tetrahydro-2H-pyran-4-yl)methyl)hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of O-((tetrahydro-2H-pyran-4-yl)methyl)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function. The specific pathways involved depend on the context of its application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Hydroxylamine: A simpler analog without the tetrahydro-2H-pyran ring.
O-((tetrahydro-2H-pyran-4-yl)methyl)hydroxylamine hydrochloride: A salt form of the compound with similar properties.
Uniqueness
This compound is unique due to its tetrahydro-2H-pyran ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H13NO2 |
---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
O-(oxan-4-ylmethyl)hydroxylamine |
InChI |
InChI=1S/C6H13NO2/c7-9-5-6-1-3-8-4-2-6/h6H,1-5,7H2 |
InChI Key |
VJMFCTRXNWBQBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1CON |
Origin of Product |
United States |
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